molecular formula C12H17IN2O3S B4191596 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B4191596
M. Wt: 396.25 g/mol
InChI Key: VQGDYMPFYDXSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl group of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This modification blocks the catalytic activity of the protease, leading to its inhibition.
Biochemical and Physiological Effects:
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in cell lysates, leading to the isolation of intact proteins and peptides. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been shown to inhibit the activity of proteases in blood, leading to the prevention of blood clotting. In addition, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of proteases in the pancreas, leading to the prevention of pancreatic damage.

Advantages and Limitations for Lab Experiments

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it an ideal tool for the study of protease function. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is also stable and easy to use, making it a popular choice for protease inhibition experiments. However, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has some limitations. It is not effective against all proteases, and its inhibitory activity can be affected by pH and temperature. In addition, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine can react with other amino acid residues in proteins, leading to non-specific effects.

Future Directions

There are several future directions for the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine. One area of research is the development of new and more potent serine protease inhibitors. Another area of research is the study of the physiological effects of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine in different tissues and cell types. Finally, the use of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine in drug discovery and development is an area of active research, as it has been shown to have potential therapeutic applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, or 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, is a potent and specific inhibitor of serine proteases. It has been extensively used in scientific research for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, including the development of new inhibitors and the study of its therapeutic potential.

Scientific Research Applications

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been extensively used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is also used to inhibit the activity of proteases in cell lysates, which is essential for the isolation of intact proteins and peptides. It has been used in a wide range of research areas, including biochemistry, molecular biology, and pharmacology.

properties

IUPAC Name

1-(3-iodo-4-methoxyphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGDYMPFYDXSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.